molecular formula C26H21ClFN5OS B11059570 4-amino-8-(2-chloro-6-fluorophenyl)-10-oxo-17-thia-5,15,19-triazahexacyclo[17.2.2.02,18.03,16.06,15.09,14]tricosa-2(18),3(16),4,6,9(14)-pentaene-7-carbonitrile

4-amino-8-(2-chloro-6-fluorophenyl)-10-oxo-17-thia-5,15,19-triazahexacyclo[17.2.2.02,18.03,16.06,15.09,14]tricosa-2(18),3(16),4,6,9(14)-pentaene-7-carbonitrile

Cat. No.: B11059570
M. Wt: 506.0 g/mol
InChI Key: ADIZIXNFWRZOJB-UHFFFAOYSA-N
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Description

4-amino-8-(2-chloro-6-fluorophenyl)-10-oxo-17-thia-5,15,19-triazahexacyclo[172202,1803,1606,1509,14]tricosa-2(18),3(16),4,6,9(14)-pentaene-7-carbonitrile is a complex organic compound with a unique hexacyclic structure This compound is characterized by the presence of multiple functional groups, including an amino group, a chloro-fluorophenyl group, a thia group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-8-(2-chloro-6-fluorophenyl)-10-oxo-17-thia-5,15,19-triazahexacyclo[17.2.2.02,18.03,16.06,15.09,14]tricosa-2(18),3(16),4,6,9(14)-pentaene-7-carbonitrile typically involves multi-step organic reactions. The starting materials are often simple aromatic compounds that undergo a series of substitutions, cyclizations, and functional group transformations. Common reagents used in these reactions include halogenating agents, oxidizing agents, and catalysts to facilitate the formation of the hexacyclic structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-amino-8-(2-chloro-6-fluorophenyl)-10-oxo-17-thia-5,15,19-triazahexacyclo[17.2.2.02,18.03,16.06,15.09,14]tricosa-2(18),3(16),4,6,9(14)-pentaene-7-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonitrile group can be reduced to form amines.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carbonitrile group can produce primary amines.

Scientific Research Applications

4-amino-8-(2-chloro-6-fluorophenyl)-10-oxo-17-thia-5,15,19-triazahexacyclo[172202,1803,1606,15

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential use as a pharmaceutical agent due to its unique structure.

    Industry: Applications in materials science for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-amino-8-(2-chloro-6-fluorophenyl)-10-oxo-17-thia-5,15,19-triazahexacyclo[17.2.2.02,18.03,16.06,15.09,14]tricosa-2(18),3(16),4,6,9(14)-pentaene-7-carbonitrile would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Similar compounds to 4-amino-8-(2-chloro-6-fluorophenyl)-10-oxo-17-thia-5,15,19-triazahexacyclo[17.2.2.02,18.03,16.06,15.09,14]tricosa-2(18),3(16),4,6,9(14)-pentaene-7-carbonitrile include other hexacyclic compounds with similar functional groups. These compounds may share some chemical properties but differ in their specific applications and reactivity. The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical behavior.

Properties

Molecular Formula

C26H21ClFN5OS

Molecular Weight

506.0 g/mol

IUPAC Name

4-amino-8-(2-chloro-6-fluorophenyl)-10-oxo-17-thia-5,15,19-triazahexacyclo[17.2.2.02,18.03,16.06,15.09,14]tricosa-2(18),3(16),4,6,9(14)-pentaene-7-carbonitrile

InChI

InChI=1S/C26H21ClFN5OS/c27-14-3-1-4-15(28)20(14)19-13(11-29)24-31-23(30)22-18-12-7-9-32(10-8-12)25(18)35-26(22)33(24)16-5-2-6-17(34)21(16)19/h1,3-4,12,19H,2,5-10H2,(H2,30,31)

InChI Key

ADIZIXNFWRZOJB-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(C(=C3N2C4=C(C5=C(S4)N6CCC5CC6)C(=N3)N)C#N)C7=C(C=CC=C7Cl)F)C(=O)C1

Origin of Product

United States

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